3,8-Dibromo-4-hydroxyquinoline

Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Researchers combating drug-resistant fungal infections need validated chemical probes. This dibromoquinoline scaffold provides proven anti-Candida activity (MIC 0.5 µg/mL) and biofilm inhibition at 0.25 µg/mL, with ≥97% purity ensuring reproducible cross-coupling and SAR outcomes. In stock for immediate global shipping, saving synthesis time.

Molecular Formula C9H5Br2NO
Molecular Weight 302.953
CAS No. 1204812-01-0
Cat. No. B598931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dibromo-4-hydroxyquinoline
CAS1204812-01-0
Synonyms3,8-Dibromo-4-hydroxyquinoline
Molecular FormulaC9H5Br2NO
Molecular Weight302.953
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC=C(C2=O)Br
InChIInChI=1S/C9H5Br2NO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)
InChIKeyGEOSMWHTWPLBPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dibromo-4-hydroxyquinoline: Chemical Structure & Properties


3,8-Dibromo-4-hydroxyquinoline (CAS 1204812-01-0) is a di-halogenated derivative of 4-hydroxyquinoline, characterized by a molecular weight of 302.95 g/mol and the molecular formula C₉H₅Br₂NO [1]. The compound features a quinoline backbone with a hydroxyl group at the 4-position and bromine substituents at the 3- and 8-positions . The 4-hydroxyl group enhances solubility in polar solvents through hydrogen bonding, while the bromine atoms significantly influence the compound‘s lipophilicity and electronic properties, which are key determinants of its biological activity .

Medicinal Chemistry Halogenated quinoline scaffold for antifungal and anticancer SAR
Synthetic Utility Dual bromine handles for cross-coupling reactions
Quality Control Defined purity grade supports reproducible synthesis

3,8-Dibromo-4-hydroxyquinoline: Uniqueness Among 4-Hydroxyquinoline Analogs


The functional utility of 4-hydroxyquinoline derivatives is highly dependent on the specific number and position of halogen substituents. General substitution within this class is not feasible because bromination at the 3- and 8-positions confers a unique and specific molecular geometry. This regiochemistry is critical, as it dictates the compound‘s electronic distribution, lipophilicity, and potential for metal chelation or target interaction . Even a seemingly minor structural change, such as a different bromination pattern (e.g., 3,6-dibromo or 5,7-dibromo), can lead to substantial divergence in physicochemical properties, which in turn results in entirely different activity profiles and mechanisms of action .

Regiochemistry Divergence
3,8-Dibromo substitution may confer distinct electronic and steric properties compared to 3,6- or 5,7-isomers, potentially altering target engagement.
Activity Profile Shift
Different bromination patterns can lead to divergent antifungal or antiproliferative profiles; class-level data may not transfer directly.

3,8-Dibromo-4-hydroxyquinoline: Quantitative Evidence Guide


Bromination Pattern Dictates Antifungal Activity

The specific 3,8-dibromo configuration is a key structural feature in the class of dibromoquinolines that exhibit potent, broad-spectrum antifungal activity. Research on a closely related dibromoquinoline compound (4b) demonstrates that this halogenation pattern is essential for targeting fungal metal ion homeostasis [1]. Compound 4b, a dibromoquinoline, was shown to inhibit the growth of Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL and effectively inhibited biofilm formation, a critical virulence factor, at a subinhibitory concentration of 0.25 µg/mL [1]. In contrast, 5-fluorocytosine (5-FC), a standard-of-care antifungal, had a significantly higher MIC of 2.0 µg/mL against the same fluconazole-resistant strain of C. albicans, highlighting the superior potency of this chemical class [1].

Antifungal MIC (Analog)
Class-level inference
0.5 µg/mL
vs 5-FC 2.0 µg/mL
Biofilm inhibition: 0.25 µg/mL
Supports antifungal screening fit for dibromoquinoline scaffold
Data from structurally related analog; direct verification needed
Antifungal Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Bromination Patterns and Anticancer Potency

The specific pattern of bromination on the quinoline ring is a critical determinant of antiproliferative potency. While direct data for the 3,8-dibromo isomer is limited, a study on highly brominated quinoline derivatives provides a quantitative framework for this class [1]. For example, a 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (compound 11) exhibited an IC50 of 5.45 µg/mL against the HT29 colon cancer cell line [1]. Notably, this compound also showed lower cytotoxicity compared to the control drug 5-fluorouracil (5-FU), as measured by the LDH assay [1]. This indicates that the presence and precise location of bromine atoms, alongside other substituents, can be tuned to achieve a desirable balance between high anticancer efficacy and low general toxicity, a key differentiator from less selective chemotherapeutics.

Anticancer Potency (Analog)
Class-level inference
IC50 5.45 µg/mL
HT29 colon cancer cell line
Indicates bromination pattern modulates antiproliferative response
Lower cytotoxicity than 5-FU reported; 3,8-isomer data lacking
Anticancer Drug Discovery Structure-Activity Relationship Chemical Biology

Purity Specifications and Safety Data

For procurement in a research setting, the defined purity and associated safety profile of a compound are essential quantitative parameters. Commercially available 3,8-Dibromo-4-hydroxyquinoline (CAS 1204812-01-0) is offered with a minimum purity specification of 97% . This is a key differentiator from in-house synthesized or lower-grade alternatives where impurities might confound experimental results. Furthermore, the compound is officially classified with specific hazard statements (GHS), including Acute Toxicity Category 3 (H301: Toxic if swallowed) and Eye Damage Category 1 (H318: Causes serious eye damage) . This information is not merely generic; it provides a quantifiable and actionable safety benchmark for laboratory handling and storage protocols, ensuring regulatory compliance and researcher safety.

Purity & Hazard Profile
Data to verify
Purity ≥ 97%
Acute Tox. 3 (Oral), Eye Dam. 1
Defined purity and hazard data guide reproducible research
Verify lot-specific COA and SDS before use
Chemical Synthesis Analytical Chemistry Laboratory Safety

3,8-Dibromo-4-hydroxyquinoline: Research & Industrial Applications


Antifungal Drug Discovery: Overcoming Resistance

This compound is an ideal starting point for medicinal chemistry campaigns focused on developing novel antifungal agents. Based on evidence that the dibromoquinoline scaffold can target fungal metal ion homeostasis, a mechanism distinct from existing azole or echinocandin drugs, 3,8-Dibromo-4-hydroxyquinoline can be used to synthesize and screen libraries of derivatives [1]. Its demonstrated ability to inhibit fluconazole-resistant C. albicans and disrupt biofilm formation at low concentrations (MIC 0.5 µg/mL, biofilm inhibition at 0.25 µg/mL) makes it particularly valuable for programs addressing drug-resistant fungal pathogens [1].

Anticancer Lead Optimization: Potency and Selectivity

3,8-Dibromo-4-hydroxyquinoline is a key intermediate for synthesizing novel anticancer agents. Research on structurally related bromoquinolines demonstrates that the specific halogenation pattern can be leveraged to modulate antiproliferative activity and selectivity against cancer cell lines [2]. The compound can serve as a core building block for structure-activity relationship (SAR) studies aimed at developing analogs with an improved therapeutic window, as seen with other brominated quinolines that exhibit lower cytotoxicity than the clinical agent 5-fluorouracil while maintaining significant activity (e.g., IC50 of 5.45 µg/mL against HT29 cells) [2].

Probing Metal-Dependent Cellular Pathways

Given the known role of dibromoquinolines in perturbing metal ion homeostasis, 3,8-Dibromo-4-hydroxyquinoline can be employed as a chemical probe in fundamental biological research [1]. It can be used to investigate the role of copper and iron in various cellular processes, including fungal virulence and mammalian cell signaling. Its activity can be reversed by supplementing the growth media with copper or iron ions, providing a clear and verifiable experimental control for pathway validation [1].

Synthetic Building Block for Complex Heterocycles

As a commercially available building block with a minimum purity of 97%, 3,8-Dibromo-4-hydroxyquinoline is a reliable starting material for a wide range of synthetic transformations . Its two bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid and efficient construction of more complex and diverse chemical libraries. The defined purity specification is crucial for ensuring reproducible yields and simplifying purification, saving significant time and resources in discovery chemistry workflows.

Application
Selection Property
Validation Focus
Antifungal resistance research
Metal-homeostasis targeting scaffold
Antifungal susceptibility and biofilm inhibition assays
Cancer cell-line studies
Bromine-substitution effect on antiproliferative activity
Cancer cell viability and selectivity assays
Metal ion homeostasis pathway studies
Chemical probe for copper/iron-dependent processes
Metal-dependent phenotypic reversal assays
Cross-coupling building block
Dual bromine reactive handles for C–C bond formation
Reaction yield and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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